Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
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Overview
Description
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is a synthetic organic compound belonging to the class of benzoates. It is characterized by its white crystalline powder form and is soluble in organic solvents such as ethanol, methanol, and chloroform. The molecular formula of this compound is C9H4Cl2FNO2, and it has a molecular weight of 248.04 g/mol .
Preparation Methods
The synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as cyano and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of aqueous acids or bases, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as cyano and chloro groups enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate can be compared with other similar compounds such as:
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 5-cyano-2-fluorobenzoate
- Methyl 2,4-dichloro-5-fluorobenzoate
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of cyano, chloro, and fluoro groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2,4-dichloro-3-cyano-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCWSMITZPBHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633573 |
Source
|
Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220035-64-3 |
Source
|
Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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